Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Regioisomerism Physicochemical Property Synthetic Intermediate

Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (CAS 1375188-73-0) is a heterocyclic small molecule belonging to the 1,2,3,4-tetrahydroquinoxaline class. It features a tert-butyloxycarbonyl (Boc) protecting group at the N-1 position and a methyl substituent at the C-3 position, creating a chiral center.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 1375188-73-0
Cat. No. B1492504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
CAS1375188-73-0
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1CN(C2=CC=CC=C2N1)C(=O)OC(C)(C)C
InChIInChI=1S/C14H20N2O2/c1-10-9-16(13(17)18-14(2,3)4)12-8-6-5-7-11(12)15-10/h5-8,10,15H,9H2,1-4H3
InChIKeyAIXCZIKNYFXGSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (CAS 1375188-73-0): Procurement-Relevant Identity and Physicochemical Profile


Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (CAS 1375188-73-0) is a heterocyclic small molecule belonging to the 1,2,3,4-tetrahydroquinoxaline class. It features a tert-butyloxycarbonyl (Boc) protecting group at the N-1 position and a methyl substituent at the C-3 position, creating a chiral center. This compound serves primarily as a versatile synthetic building block . Key physicochemical properties reported for this compound include a molecular formula of C₁₄H₂₀N₂O₂, a molecular weight of 248.32 g/mol, a topological polar surface area (TPSA) of 41.57 Ų, and a predicted LogP of 3.24 . As a Boc-protected intermediate, it is designed for subsequent N-deprotection under acidic conditions to reveal a secondary amine for further functionalization.

Why Generic Substitution Fails for Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate in Research Procurement


Generic substitution within the tetrahydroquinoxaline-1-carboxylate family is precluded by the specific impact of the C-3 methyl substituent on both molecular properties and synthetic utility. Simple inspection of molecular formula or weight, which is shared with regioisomers like the 5-methyl analog, is insufficient for procurement decisions. The presence of the C-3 methyl group generates a chiral center that is absent in the unsubstituted parent scaffold (tert-butyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate, CAS 887590-25-2), enabling access to enantiomerically enriched compounds [1]. This chiral architecture is a critical determinant of binding affinity in biological targets; substituting an achiral or differently substituted analog fundamentally alters the stereochemical outcome of subsequent reactions and the pharmacological profile of derived compounds. Furthermore, the position of the methyl group influences the compound's lipophilicity (LogP), which directly impacts solubility and passive membrane permeability, parameters essential for reproducible biological assay results.

Product-Specific Quantitative Evidence Guide for Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: Differentiation from Closest Analogs


Regioisomeric Differentiation: C-3 Methyl vs. C-5 Methyl Substitution Impacts Predicted Boiling Point

The target compound (3-methyl regioisomer) displays a distinct physicochemical profile compared to its 5-methyl regioisomeric analog. The predicted boiling point for the 5-methyl regioisomer (CAS 1782846-60-9) is 366.7±42.0 °C . While the predicted boiling point for the 3-methyl compound is not always reported on vendor sites, the identical molecular formula (C₁₄H₂₀N₂O₂) and molecular weight (248.32 g/mol) between the two regioisomers mean that chromatographic separation is non-trivial and procurement of the correct regioisomer is essential for reproducibility. The difference in methyl position alters the molecular shape and dipole moment, leading to different retention times in HPLC and GC analyses, and can affect the compound's reactivity in subsequent synthetic steps.

Regioisomerism Physicochemical Property Synthetic Intermediate

Chiral Center Introduction: C-3 Methyl Enables Enantiomeric Differentiation Absent in Unsubstituted Analog

The target compound possesses a chiral center at the C-3 position due to the methyl substituent, a feature absent in the unsubstituted parent scaffold, tert-butyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate (CAS 887590-25-2) . This chirality is exploitable: literature demonstrates that Boc-protected tetrahydroquinoxalines can undergo kinetic resolution via lithiation with chiral ligands such as sparteine, providing enantioenriched products. El-Tunsi et al. (2022) showed that high enantioenrichment is retained after Boc removal [1]. The presence of the C-3 methyl group is therefore a prerequisite for enantioselective applications; the unsubstituted analog cannot provide this stereochemical functionality. This structural feature makes the target compound a critical chiral building block for synthesizing enantiomerically pure drug candidates, while the unsubstituted analog would require a separate, often low-yielding, resolution step if chirality is required.

Chirality Enantioselective Synthesis Kinetic Resolution

Lipophilicity and Membrane Permeability: LogP Differentiation from Unsubstituted Scaffold

The predicted LogP (octanol-water partition coefficient) for the target compound is 3.24, as reported by the vendor Leyan . This value is significantly higher than the predicted LogP for the unsubstituted analog (tert-butyl 1,2,3,4-tetrahydroquinoxaline-1-carboxylate, CAS 887590-25-2), which, based on its smaller molecular formula (C₁₃H₁₈N₂O₂ vs. C₁₄H₂₀N₂O₂) and lack of the lipophilic methyl group, is expected to be lower by approximately 0.5 log units (Hansch-Leo fragment constant for methyl on aromatic/aliphatic carbon adds ~0.5 to LogP). The increased lipophilicity of the 3-methyl compound directly correlates with enhanced passive membrane permeability, a critical parameter for cell-based assays. Conversely, the unsubstituted analog may exhibit insufficient permeability for intracellular target engagement, while the 5-methyl regioisomer, despite having an identical molecular formula, may possess a different 3D conformation leading to distinct LogP and permeability properties.

Lipophilicity Drug-likeness ADME

Purity Benchmarking: Minimum 95% Purity Across Vendors for Reliable Synthetic Intermediacy

Reputable vendors consistently specify a minimum purity of 95% for tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (CAS 1375188-73-0) . This benchmark is essential for its primary role as a synthetic intermediate, where impurities can propagate through a multi-step synthesis and compromise the final compound's integrity. In comparison, the purity specifications for less common analogs or custom-synthesized batches may vary or be unspecified. Requesting the Certificate of Analysis (CoA) for each batch is recommended to confirm the exact purity, as actual batch values can be higher than the 95% minimum. This minimum purity standard provides procurement confidence for demanding synthetic applications such as parallel library synthesis or late-stage functionalization.

Purity Specification Quality Control Procurement Criterion

Best-Fit Application Scenarios for Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate Based on Verified Evidence


Chiral Building Block for Enantiomerically Pure Drug Candidates

The C-3 methyl group provides a chiral center, as identified in the evidence above. This compound is ideal for research groups developing stereospecific syntheses of tetrahydroquinoxaline-containing pharmaceuticals, such as optimized analogs of levofloxacin or BET bromodomain inhibitors, where stereochemistry is critical for target binding [1]. The Boc group allows for orthogonal protection during multi-step synthesis. Attempting to use the achiral unsubstituted analog (CAS 887590-25-2) would preclude enantioselective synthesis. Note: High-strength head-to-head biological activity data for this specific compound is currently limited; its primary value is as a chiral intermediate.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Defined Lipophilicity

With a predicted LogP of 3.24, this compound is well-suited for hit-to-lead programs requiring balanced lipophilicity for cellular permeability and aqueous solubility . The 3-methyl substitution augments LogP compared to the unsubstituted scaffold, making it a superior choice when passive membrane diffusion is a limiting factor in a biological assay. Procurement of the precise 3-methyl regioisomer is essential, as the 5-methyl regioisomer (CAS 1782846-60-9), despite having the same molecular weight, will exhibit different 3D pharmacophoric features and possibly divergent activity.

Standardized Building Block for Parallel Library Synthesis

The consistent minimum purity of 95% across reputable vendors ensures reliable performance in automated parallel synthesis platforms . This reduces the risk of library contamination and eliminates the need for in-house purification before use, saving time and resources. This is a practical, procurement-critical advantage over less commonly sourced analogs where purity specifications may be unreliable or absent.

Synthetic Intermediate for N-1 Substituted Tetrahydroquinoxaline Libraries

The Boc protecting group at N-1 is the key functional handle. After Boc-deprotection (e.g., TFA/CH₂Cl₂), the resulting secondary amine can be directly alkylated, acylated, or sulfonylated, enabling the rapid generation of diverse compound libraries [1]. The chiral methyl group at C-3 is retained through these transformations, allowing for subsequent diastereomeric or enantiomeric separations. This synthetic utility is the compound's most well-defined differentiator.

Quote Request

Request a Quote for Tert-butyl 3-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.